N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(5-2)6-3/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJACYSEDJJQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) as a base at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .
Industrial Production Methods
Industrial production methods for coumarin derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Biological Applications
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been investigated for various biological properties:
-
Antimicrobial Activity:
- The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that coumarin derivatives can inhibit bacterial DNA gyrase, a target for many antibacterial agents.
-
Anti-inflammatory Effects:
- Studies have shown that compounds within the coumarin family possess anti-inflammatory properties. This makes N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yloxy]acetamide a potential therapeutic agent for inflammatory diseases.
-
Anticancer Potential:
- Preliminary research suggests that this compound may have anticancer effects, possibly through mechanisms that induce apoptosis in cancer cells.
Industrial Applications
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yloxy]acetamide is also utilized in various industrial applications:
- Fluorescent Dyes:
-
Optical Brighteners:
- Due to their ability to absorb UV light and reemit it as visible light, these compounds are employed as optical brighteners in detergents and paper products.
Case Studies
Several case studies have highlighted the effectiveness of N,N-diethyl derivatives in various applications:
-
Antimicrobial Efficacy:
- A study conducted on a series of coumarin derivatives demonstrated that modifications at the 4-position significantly enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that N,N-diethyl derivatives could be optimized further for clinical use.
- Synthesis Optimization:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key differences between N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide and related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity Coumarin vs. Pyrazolopyrimidine Cores: The coumarin core (as in the target compound) may confer fluorescence properties useful in imaging, whereas pyrazolopyrimidine derivatives (e.g., DPA-714) exhibit higher TSPO specificity due to their heterocyclic rigidity . N,N-Diethyl vs.
Synthetic Complexity
- The target compound’s synthesis likely parallels methods for similar coumarin-acetamides (), involving:
- Coumarin hydroxylation at position 5.
- Alkylation with bromoethylacetamide derivatives.
Molecular Weight: At ~381 g/mol, the compound falls within Lipinski’s “rule of five” limits, suggesting oral bioavailability .
Biological Performance
- Coumarin-acetamides with 4-methyl/ethyl groups () show moderate anticancer activity (IC₅₀: 10–50 µM), while chlorophenyl analogs () exhibit stronger antimicrobial effects .
- DPA-714 outperforms coumarin derivatives in TSPO binding affinity (Kd: 1–5 nM vs. >100 nM for coumarins), attributed to its pyrazolopyrimidine scaffold .
Research Findings and Limitations
- Structural Characterization : X-ray crystallography (using SHELX and Mercury software; ) confirms the planar coumarin core and acetamide conformation in analogs .
- Gaps in Data: Limited direct evidence exists for the target compound’s biological activity. Most inferences derive from structurally related molecules.
Biological Activity
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. This compound exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. Its structural modifications enhance its potential as a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N,N-diethyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide, with the molecular formula . The structure includes a coumarin moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | N,N-diethyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been found to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, which contributes to its antimicrobial properties. Additionally, the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, thus showcasing its anti-inflammatory potential .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial DNA replication processes:
- Target Pathway : Inhibition of DNA gyrase.
- Effective Against : Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation:
- Cytokine Inhibition : It significantly lowers levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced macrophages.
- Mechanism : The anti-inflammatory effects are mediated through the suppression of NF-kB signaling pathways .
- Case Study : In a mouse model of inflammation, treatment with the compound resulted in a 50% reduction in edema compared to untreated controls.
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions:
-
Step 1 : Preparation of the chromen-2-one core via condensation of substituted salicylaldehydes with β-ketoesters under basic conditions.
-
Step 2 : Functionalization at the 7-position with a diethylacetamide group via nucleophilic substitution or coupling reactions.
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Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity.
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Optimization : Key parameters include temperature control (60–80°C for coupling), solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., K₂CO₃ for etherification). Yield improvements (from 40% to 65%) are achieved via microwave-assisted synthesis .
- Data Table : Synthetic Route Comparison
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl groups at 4-position, acetamide linkage).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₃NO₄).
- HPLC : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) to assess purity (>98%).
- X-ray Crystallography (if crystals obtained): SHELX software for structure refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies. For example, discrepancies in antibacterial activity (e.g., MIC = 8–32 µg/mL) may arise from strain-specific resistance or solvent effects (DMSO vs. aqueous buffers).
- Structural Confirmation : Re-evaluate compound identity via NMR and XRD to rule out batch-to-batch degradation .
Q. What crystallographic strategies are recommended for determining its 3D structure, and how does SHELX improve refinement?
- Methodology :
-
Crystallization : Use vapor diffusion (e.g., EtOH/water) to grow single crystals.
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Data Collection : High-resolution (<1.0 Å) synchrotron XRD data for accurate electron density mapping.
-
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis. SHELX’s robustness with twinned data is critical for complex chromenone derivatives .
- Data Table : Crystallographic Parameters
| Space Group | Unit Cell Dimensions (Å) | R-factor (%) | Reference |
|---|---|---|---|
| P2₁/c | a=10.2, b=12.5, c=15.3 | 4.8 |
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Methodology :
-
Substituent Variation : Synthesize analogs with modified ethyl groups (e.g., methyl, propyl) or acetamide substituents.
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Biological Screening : Test against target enzymes (e.g., acetylcholinesterase for neuroactivity) or pathogens (e.g., Gram-positive bacteria).
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Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity with targets like TSPO (translocator protein) .
- Data Table : SAR of Chromenone Derivatives
| Substituent (R₁, R₂) | Antibacterial Activity (MIC, µg/mL) | Anticancer IC₅₀ (µM) | Reference |
|---|---|---|---|
| Ethyl, Diethyl | 16–32 | 12.5 | |
| Methyl, Dimethyl | 64 | 25.0 |
Q. What experimental approaches are used to assess its stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.
- Metabolic Stability : Liver microsome assays (human/rat) to quantify CYP450-mediated metabolism.
- Light Sensitivity : UV-vis spectroscopy to detect photodegradation products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
